(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone
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Overview
Description
(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C22H25N3O5 and its molecular weight is 411.458. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
One study by Karthik et al. (2021) synthesized a compound through substitution reactions and characterized it using various spectroscopic techniques and X-ray diffraction, revealing stable structures under certain temperature ranges. Such methods are crucial for understanding the physical and chemical properties of novel compounds, including those related to the query compound.
Antimicrobial Activity
Patel, Agravat, and Shaikh (2011) explored the synthesis and antimicrobial activity of new pyridine derivatives, highlighting the potential of structurally complex compounds for addressing microbial resistance Patel et al. (2011). This suggests that compounds with intricate designs, similar to the query compound, may find use in developing new antimicrobial agents.
Molecular Interactions and Theoretical Studies
Research on molecular interactions and theoretical calculations, such as the study by Shim et al. (2002), provides insights into the binding affinities and structural conformations of complex molecules Shim et al. (2002). These studies are essential for drug design and understanding the pharmacological potential of new compounds.
Catalytic Applications and Synthetic Methods
Investigations into catalytic hydrogenation and electrooxidative cyclization represent cutting-edge approaches to synthesizing and manipulating organic compounds for various applications, from material science to medicinal chemistry Sukhorukov et al. (2008). Such research underscores the versatility and potential of compounds with complex structures for innovative applications.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with neuronal signaling pathways .
Biochemical Pathways
It is suggested that it may have an impact on neuronal signaling . The downstream effects of these interactions would depend on the specific pathways involved and could vary widely.
Pharmacokinetics
It is noted that the compound has a high gi absorption and is a substrate for p-gp . It is also an inhibitor for CYP1A2, CYP2D6, and CYP3A4 . These properties could impact the bioavailability of the compound.
Result of Action
Based on its potential interaction with neuronal signaling pathways, it could potentially have effects on neuronal function .
properties
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[2-(oxolan-3-yloxy)pyridin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5/c26-22(18-2-1-6-23-21(18)30-17-5-11-27-14-17)25-9-7-24(8-10-25)13-16-3-4-19-20(12-16)29-15-28-19/h1-4,6,12,17H,5,7-11,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJDRUOBPCSWPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=CC=N2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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